molecular formula C12H14ClNO3 B6360023 O-2-Propyn-1-yl-L-tyrosine HCl CAS No. 1919043-11-0

O-2-Propyn-1-yl-L-tyrosine HCl

Cat. No.: B6360023
CAS No.: 1919043-11-0
M. Wt: 255.70 g/mol
InChI Key: RZCRZLTYSXRCIH-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-2-Propyn-1-yl-L-tyrosine HCl is a synthetase that catalyzes the formation of covalent linkages between L-tyrosine and propyne. This compound has been shown to be upregulated in response to light exposure and is involved in the synthesis of proteins with reactive cyclic peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-2-Propyn-1-yl-L-tyrosine HCl involves the reaction of L-tyrosine with propyne under specific conditions. The reaction typically requires a catalyst to facilitate the formation of covalent bonds between the amino acid and the alkyne group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-2-Propyn-1-yl-L-tyrosine HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified amino acids, peptides, and other organic compounds .

Scientific Research Applications

O-2-Propyn-1-yl-L-tyrosine HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-2-Propyn-1-yl-L-tyrosine HCl involves the formation of covalent linkages between L-tyrosine and propyne. This process is catalyzed by specific enzymes and is upregulated in response to light exposure. The molecular targets and pathways involved include the synthesis of proteins with reactive cyclic peptides .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-(prop-2-yn-1-yloxy)phenyl]propionic acid
  • p-Propagyl-L-tyrosine
  • 4-Propargyloxy-L-phenylalanine

Uniqueness

O-2-Propyn-1-yl-L-tyrosine HCl is unique due to its ability to form covalent linkages with propyne and its upregulation in response to light exposure. This makes it particularly useful in the study of protein synthesis and the development of specialized peptides .

Properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCRZLTYSXRCIH-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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